Glycosidase Inhibitor Potency: 1,4-Anhydro-D-xylitol Heteroanalogue (Sulfonium Ion 8) vs. Ammonium Analogue (9) and Salacinol
The sulfonium heteroanalogue of 1,4-anhydro-D-xylitol (compound 8) demonstrates potent, quantifiable inhibition of barley and porcine α-amylases, whereas the ammonium analogue (9) shows no significant inhibition, highlighting the critical role of the sulfur heteroatom [1].
| Evidence Dimension | Inhibitory constant (Ki) against barley α-amylase (AMY1) |
|---|---|
| Target Compound Data | 109 ± 11 µM |
| Comparator Or Baseline | Ammonium analogue 9: No significant inhibition |
| Quantified Difference | >100-fold difference (from no inhibition to 109 µM) |
| Conditions | In vitro enzyme inhibition assay; 25°C, pH 6.8 |
Why This Matters
Confirms that only sulfur-containing heteroanalogues derived from 1,4-anhydro-D-xylitol exhibit meaningful α-amylase inhibition, guiding medicinal chemistry efforts toward the correct scaffold.
- [1] Ghavami A, Johnston BD, Maddess MD, Chinapoo SM, Jensen MT, Svensson B, Pinto BM. Synthesis of 1,4-anhydro-D-xylitol heteroanalogues of the naturally occurring glycosidase inhibitor salacinol and their evaluation as glycosidase inhibitors. Canadian Journal of Chemistry. 2002;80(8):937-942. View Source
